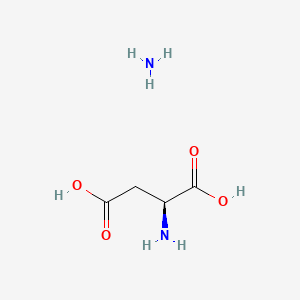

Monoammonium aspartate

Description

Monoammonium aspartate is the ammonium salt of aspartic acid, a non-essential amino acid involved in critical metabolic pathways, including the urea cycle and the synthesis of nucleotides . Structurally, it consists of aspartic acid (HOOCCH(NH₂)CH₂COOH) neutralized with ammonium (NH₄⁺), forming a stable salt.

Aspartate itself is a key intermediate in cellular metabolism, contributing to gluconeogenesis, neurotransmission, and nucleotide biosynthesis . The ammonium counterion in this compound may enhance solubility and bioavailability compared to free aspartic acid, similar to how sodium or potassium ions improve the functionality of glutamate in monosodium glutamate (MSG) .

Properties

CAS No. |

159659-81-1 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioic acid;azane |

InChI |

InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 |

InChI Key |

BFXUWDKAQDARCA-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O.N |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O.N |

Related CAS |

130296-88-7 159659-81-1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical and Biological Applications

1. Synthesis of Organic Compounds

Monoammonium aspartate serves as a valuable building block in organic synthesis. It is utilized in the production of various organic compounds due to its functional groups that facilitate chemical reactions. This compound can be employed in the synthesis of pharmaceuticals and agrochemicals, enhancing the efficiency of chemical processes.

2. Role in Protein Synthesis

As a precursor in the biosynthesis of proteins, this compound contributes to the formation of amino acids and peptides. It plays a critical role in cellular metabolism, particularly in the urea cycle, where it aids in detoxifying ammonia in the liver.

Medical Applications

1. Treatment of Liver Disorders

Research indicates that this compound has therapeutic potential in treating liver disorders. Its involvement in amino acid metabolism helps regulate nitrogen levels in the body, which is crucial for patients with hepatic conditions.

2. Cardiovascular Health

The compound has been studied for its effects on heart diseases and hypertension. By participating in metabolic pathways that influence cardiovascular health, this compound may contribute to improved heart function and reduced blood pressure.

3. Fatigue Prevention and Recovery

this compound is also recognized for its role in preventing fatigue and enhancing recovery post-exercise. It aids in energy production through the Krebs cycle, providing essential substrates for cellular respiration.

Industrial Applications

1. Biodegradable Polymers

In industrial settings, this compound is used to produce biodegradable polymers. These materials are increasingly important due to environmental concerns regarding plastic waste. The use of this compound facilitates the development of eco-friendly alternatives that degrade naturally.

2. Water Treatment Processes

The compound acts as a scale inhibitor in water treatment applications. Its properties help prevent the buildup of scale in pipes and equipment, thereby improving efficiency and reducing maintenance costs.

Case Study 1: Biodegradable Polymer Development

A recent study explored the synthesis of poly(aspartic acid) from this compound for use in biodegradable hydrogels. These hydrogels demonstrated significant potential for ecological restoration by improving soil moisture retention and enhancing plant survival rates in arid environments . The study highlighted how modifications to the hydrogels could allow them to respond to environmental stimuli such as pH changes.

Case Study 2: Clinical Application in Liver Health

A clinical trial investigated the efficacy of this compound supplementation in patients with chronic liver disease. The results indicated improvements in liver function markers and reductions in ammonia levels, suggesting its therapeutic benefits for liver health management .

Comparison with Similar Compounds

Monoammonium Aspartate vs. Monosodium Aspartate

Key Differences :

- The ammonium ion may confer mild alkalinity, making this compound suitable for applications requiring neutral-to-basic pH stability. In contrast, monosodium aspartate is neutral or slightly acidic .

- Ammonium salts are often preferred in agricultural or industrial contexts due to lower cost and nitrogen content, whereas sodium salts dominate food applications for taste and safety .

This compound vs. Monoammonium Glutamate

Key Differences :

This compound vs. Monoammonium Glycyrrhizinate

Key Differences :

- Monoammonium glycyrrhizinate is pharmacologically active, targeting liver dysfunction by reducing aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels .

- This compound lacks direct therapeutic evidence in the provided data but serves as a biochemical precursor.

Metabolic and Biochemical Roles

- Aspartate derivatives, including this compound, are critical in alanine-aspartate-glutamate metabolism, impacting energy production and nitrogen excretion .

Food and Flavor Industry

- Aspartate salts contribute to umami taste, though they are less potent than glutamate-based compounds like MSG .

- This compound’s stability under high-heat conditions (inferred from ammonium salt properties) could make it suitable for processed foods .

Data Tables

Table 1: Structural Comparison of Aspartate Derivatives

| Compound | Molecular Formula | Cation | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₉N₂O₄⁻·NH₄⁺ | NH₄⁺ | Carboxylate, amine |

| Monosodium aspartate | C₄H₆NO₄⁻·Na⁺ | Na⁺ | Carboxylate, amine |

| Monoammonium glutamate | C₅H₉NO₄⁻·NH₄⁺ | NH₄⁺ | Carboxylate, amine |

Preparation Methods

Reaction Step: Isomerization and Enzyme Catalysis

The synthesis begins with the isomerization of monoammonium maleate to ammonium fumarate , facilitated by either chemical or enzymatic means. Patent data specifies that enzymatic isomerization using aspartase is preferred due to its specificity and efficiency. The reaction occurs in an aqueous solution containing ammonia, with pH maintained between 7.5–10.0 to optimize enzyme activity. Ammonia is introduced at 1.1–1.6 times the molar ratio of monoammonium maleate to ensure complete conversion.

Following isomerization, ammonium fumarate undergoes a second enzymatic reaction catalyzed by aspartase to form ammonium L-aspartate . This step typically operates at 20–80°C, balancing reaction kinetics with enzyme stability. The resulting solution contains a mixture of monoammonium and diammonium aspartate salts, with the latter constituting up to 60% of the total.

Ammonia Elimination via Distillation or Stripping

To isolate this compound, the reaction solution undergoes ammonia elimination through distillation or stripping at 40–90°C. This step converts diammonium aspartate into its monoammonium form by removing excess ammonia. Patent examples demonstrate that ≥95% conversion is achievable under optimized pressure and temperature conditions, critical for minimizing thermal degradation.

Crystallization and Solid-Liquid Separation

Maleic acid or anhydride is added to the ammonia-free solution to precipitate L-aspartic acid while regenerating monoammonium maleate. For instance, adding maleic acid at a molar ratio of 0.8 relative to aspartate yields an 80.9% recovery of L-aspartic acid with 99.3% purity. The accompanying mother liquor, rich in monoammonium maleate, is recycled back to the initial reaction step, closing the production loop.

Table 1: Key Parameters for Enzymatic Synthesis

| Parameter | Range | Optimal Value | Source |

|---|---|---|---|

| Reaction Temperature | 20–80°C | 60°C | |

| Ammonia Molar Ratio | 1.1–1.6 | 1.3 | |

| pH During Enzyme Reaction | 7.5–10.0 | 8.5 | |

| Crystallization Yield | 75–85% | 80.9% |

Chemical Synthesis Routes and Alternative Approaches

While enzymatic methods dominate industrial production, chemical synthesis routes have been explored for scenarios requiring non-biological catalysts. These methods often involve direct ammonolysis of fumaric acid or maleic anhydride under controlled conditions.

Direct Ammonia Treatment of Fumaric Acid

Fumaric acid reacts with aqueous ammonia at elevated temperatures (50–100°C) to form ammonium fumarate, which is subsequently isomerized to this compound. However, this route faces challenges in selectivity, often yielding mixtures of mono- and diammonium salts requiring additional purification.

Process Optimization and Scalability Considerations

Recycling Efficiency and Waste Reduction

A hallmark of the enzymatic method is its closed-loop design, where monoammonium maleate from crystallization mother liquor is reused in subsequent batches. This reduces raw material consumption by 30–40% compared to traditional linear processes.

Temperature and pH Control

Maintaining pH >7.5 during enzyme reactions prevents aspartase denaturation while suppressing side reactions. Similarly, distillation temperatures >60°C enhance ammonia removal rates but require careful monitoring to avoid aspartate decomposition.

Industrial-Scale Production Challenges

Enzyme Stability and Cost

Aspartase, while efficient, necessitates immobilization or continuous replenishment in large-scale reactors. Advances in enzyme immobilization matrices (e.g., silica gels, polymer supports) have extended operational lifetimes to >30 cycles.

Crystallization Kinetics

Rapid cooling during crystallization (e.g., from 60°C to 20°C in 1 hour) ensures uniform crystal size and minimizes occluded impurities. Patent data emphasizes the use of attempered reactors to achieve precise temperature gradients.

Key Insight: The integration of enzymatic specificity with closed-loop recycling positions this compound synthesis as a model for sustainable industrial biochemistry .

Q & A

Q. What are common oversights in factorial designs evaluating this compound fertilizers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.